molecular formula C26H17Br3N2O3 B11546155 2,4-dibromo-6-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 3-bromobenzoate

2,4-dibromo-6-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 3-bromobenzoate

Cat. No.: B11546155
M. Wt: 645.1 g/mol
InChI Key: MYWHVTWALLMJMS-FJEPWZHXSA-N
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Description

2,4-dibromo-6-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 3-bromobenzoate is a complex organic compound characterized by multiple bromine atoms and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-6-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 3-bromobenzoate typically involves multi-step organic reactions. The process begins with the bromination of naphthalene and benzene derivatives, followed by the formation of hydrazone and subsequent esterification. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-dibromo-6-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 3-bromobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the bromine atoms or aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to various substituted aromatic compounds.

Scientific Research Applications

2,4-dibromo-6-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 3-bromobenzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,4-dibromo-6-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 3-bromobenzoate involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dibromo-6-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 3-bromobenzoate is unique due to its specific combination of bromine atoms, aromatic rings, and hydrazone linkage. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H17Br3N2O3

Molecular Weight

645.1 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[(2-naphthalen-1-ylacetyl)hydrazinylidene]methyl]phenyl] 3-bromobenzoate

InChI

InChI=1S/C26H17Br3N2O3/c27-20-9-4-8-18(11-20)26(33)34-25-19(12-21(28)14-23(25)29)15-30-31-24(32)13-17-7-3-6-16-5-1-2-10-22(16)17/h1-12,14-15H,13H2,(H,31,32)/b30-15+

InChI Key

MYWHVTWALLMJMS-FJEPWZHXSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=C(C(=CC(=C3)Br)Br)OC(=O)C4=CC(=CC=C4)Br

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=C(C(=CC(=C3)Br)Br)OC(=O)C4=CC(=CC=C4)Br

Origin of Product

United States

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